Cas no 1249996-28-8 (tert-butyl(5-methyl-1,3,4-oxadiazol-2-yl)methylamine)

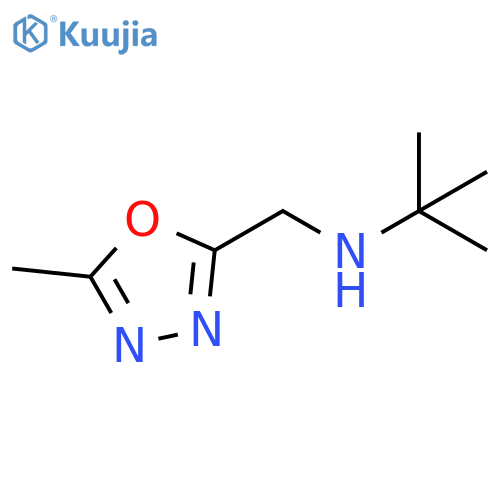

1249996-28-8 structure

商品名:tert-butyl(5-methyl-1,3,4-oxadiazol-2-yl)methylamine

tert-butyl(5-methyl-1,3,4-oxadiazol-2-yl)methylamine 化学的及び物理的性質

名前と識別子

-

- tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine

- tert-butyl(5-methyl-1,3,4-oxadiazol-2-yl)methylamine

-

- インチ: 1S/C8H15N3O/c1-6-10-11-7(12-6)5-9-8(2,3)4/h9H,5H2,1-4H3

- InChIKey: OPJJGEWXEBPDCZ-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=NN=C1CNC(C)(C)C

tert-butyl(5-methyl-1,3,4-oxadiazol-2-yl)methylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-104476-5.0g |

tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |

1249996-28-8 | 95% | 5.0g |

$2525.0 | 2023-07-06 | |

| Enamine | EN300-104476-2.5g |

tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |

1249996-28-8 | 95% | 2.5g |

$1707.0 | 2023-10-28 | |

| Enamine | EN300-104476-0.1g |

tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |

1249996-28-8 | 95% | 0.1g |

$301.0 | 2023-10-28 | |

| Chemenu | CM435725-500mg |

tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |

1249996-28-8 | 95%+ | 500mg |

$*** | 2023-04-03 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00878569-1g |

tert-Butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |

1249996-28-8 | 95% | 1g |

¥4305.0 | 2023-04-04 | |

| Enamine | EN300-104476-1.0g |

tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |

1249996-28-8 | 95% | 1.0g |

$871.0 | 2023-07-06 | |

| Chemenu | CM435725-1g |

tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |

1249996-28-8 | 95%+ | 1g |

$*** | 2023-04-03 | |

| 1PlusChem | 1P019ZM0-500mg |

tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |

1249996-28-8 | 95% | 500mg |

$895.00 | 2025-03-04 | |

| Enamine | EN300-104476-1g |

tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |

1249996-28-8 | 95% | 1g |

$871.0 | 2023-10-28 | |

| Aaron | AR019ZUC-5g |

tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |

1249996-28-8 | 95% | 5g |

$3497.00 | 2023-12-16 |

tert-butyl(5-methyl-1,3,4-oxadiazol-2-yl)methylamine 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

1249996-28-8 (tert-butyl(5-methyl-1,3,4-oxadiazol-2-yl)methylamine) 関連製品

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量